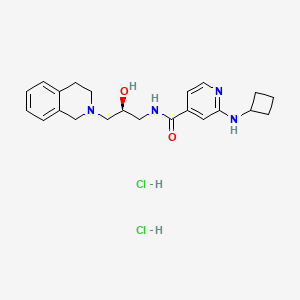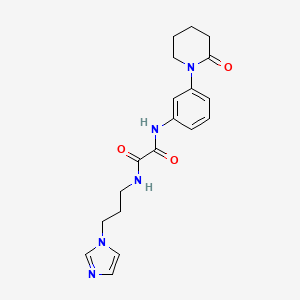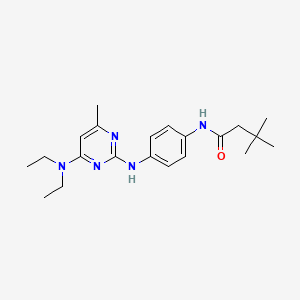![molecular formula C17H15F3N2OS B2701853 N-benzyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide CAS No. 478081-11-7](/img/structure/B2701853.png)
N-benzyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-benzyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide” is a chemical compound with the molecular formula C17H15F3N2OS . Its average mass is 352.374 Da and its monoisotopic mass is 352.085724 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-benzyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide” such as melting point, boiling point, density, and toxicity are not explicitly mentioned in the available resources .Wissenschaftliche Forschungsanwendungen
Erythroid Differentiation Induction
Nicotinamide and its analogues have been studied for their ability to induce erythroid differentiation of murine erythroleukemia cells in culture. The relationship between nicotinamide analogues and their effect on poly(ADP-ribose) polymerase in vitro suggests a potential mechanism for inducing differentiation, highlighting its application in understanding cell differentiation and cancer treatment strategies (Terada, Fujiki, Marks, & Sugimura, 1979).
Herbicide Resistance
Research on nicotinamide derivatives has extended into agriculture, where mutations in tobacco and cotton resistant to triazolopyrimidine sulfonanilide, a herbicide targeting acetolactate synthase, have been studied. This research aids in understanding how crop resistance to herbicides develops and how to manage or prevent it, offering insights into sustainable agricultural practices (Subramanian, Hung, Dias, Miner, Butler, & Jachetta, 1990).
Corrosion Inhibition
Nicotinamide derivatives have been investigated for their corrosion inhibition effect on mild steel in hydrochloric acid solution. Understanding the adsorption behaviour and efficiency of these inhibitors can lead to advances in materials science, particularly in protecting infrastructure and equipment from corrosion (Chakravarthy, Mohana, & Pradeep Kumar, 2014).
Anticancer Activity
Nicotinamide derivatives have been synthesized and tested for their anticancer activity against various human cancer cell lines. Studies have shown that certain compounds within this class can inhibit tubulin polymerization, suggesting a potential application in cancer therapy by inducing cell death through apoptosis (Kamal, Reddy, Nayak, Bolla, Subba Rao, & Prasad, 2014).
Insecticide Development
Research on the sulfoximine class of insecticides, such as sulfoxaflor, has shown efficacy against sap-feeding insects, including those resistant to neonicotinoids. The unique action of sulfoximines at the insect nicotinic acetylcholine receptors offers new directions for pest management strategies, crucial for both agriculture and public health (Sparks, Watson, Loso, Geng, Babcock, & Thomas, 2013).
Eigenschaften
IUPAC Name |
N-benzyl-2-(3,4,4-trifluorobut-3-enylsulfanyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2OS/c18-14(15(19)20)8-10-24-17-13(7-4-9-21-17)16(23)22-11-12-5-2-1-3-6-12/h1-7,9H,8,10-11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUKLBILQCFXND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(N=CC=C2)SCCC(=C(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2701770.png)
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride](/img/structure/B2701773.png)
![3-[4-[[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidine-1-carbonyl]benzonitrile](/img/structure/B2701774.png)

![N-(1-(furan-3-yl)propan-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2701779.png)
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2701780.png)


![4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2701784.png)


![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2701791.png)
![2-(4-benzoylphenyl)-2-(4-fluorophenyl)-N-[(methoxyimino)methyl]acetamide](/img/structure/B2701792.png)
![3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2701793.png)